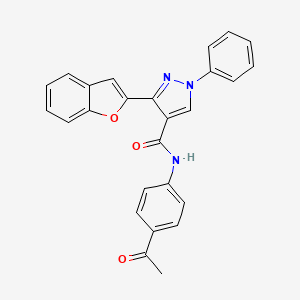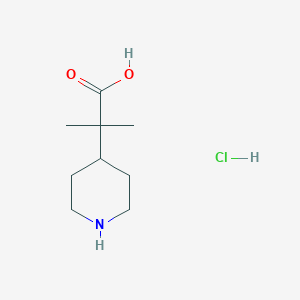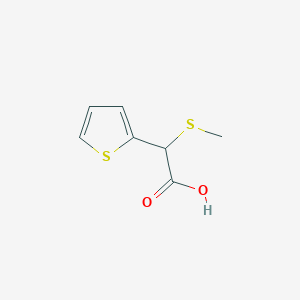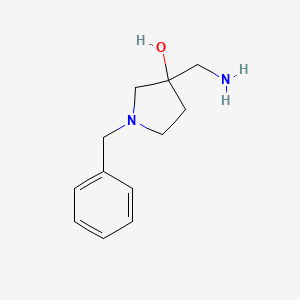
1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid”, there are related compounds that have been synthesized. For instance, a protocol has been developed for the synthesis of ketamine, which involves a hydroxy ketone intermediate . This process involves several steps, including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .科学的研究の応用
Environmental Monitoring and Health Impact Studies
Environmental Exposure to Pesticides
Studies on organophosphorus (OP) and pyrethroid (PYR) compounds, which include chemicals structurally related to 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid, have highlighted the importance of understanding environmental exposure, particularly among children. Research conducted in South Australia demonstrated widespread exposure to OPs and PYRs among preschool children, with differences in exposure levels attributed to residential proximity to agricultural activity and the use of insecticides within the household. This study underscores the need for public health policies to regulate the use of such chemicals (Babina et al., 2012).
Exposure Assessment in Urban Populations
Another study focused on the biomonitoring of exposure to pyrethroids and pyrethrins in Montreal, Canada, revealing that the general population, including both adults and children, is potentially chronically exposed to these insecticides. This exposure was assessed through the measurement of urinary metabolites, indicating the prevalence of chemicals like permethrin and cypermethrin in the population. Such findings highlight the necessity of ongoing exposure assessment and the development of strategies to mitigate potential health risks associated with these compounds (Fortin et al., 2008).
Flame Retardants and Health Implications
Polybrominated Diphenyl Ethers (PBDEs) in Human Milk
Research examining PBDEs, compounds related to flame retardants and structurally akin to the chlorophenyl pyrazole class, in human milk from U.S. mothers, provides critical insights into the bioaccumulation and potential health implications of these substances. The study found significant levels of PBDE congeners in breast milk, raising concerns about the exposure of nursing infants to these compounds. The findings emphasize the need for further investigation into the levels of such flame retardants in people and food sources, particularly given their persistence and bioaccumulative nature (Schecter et al., 2003).
Occupational Exposure and Safety
Exposure in Firefighters
A study on firefighters from Northern California measured the levels of various halogenated compounds, including PCDD/Fs and PBDD/Fs, after exposure during fire events. This research is relevant as it sheds light on occupational exposure to hazardous chemicals, including those related to flame retardants and potentially structurally similar compounds like this compound. The study found elevated levels of specific dioxins and furans, indicative of significant exposure during firefighting, and highlighted the importance of monitoring such contaminants in high-risk occupational groups (Shaw et al., 2013).
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
For instance, indole derivatives, which share some structural similarities, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by structurally similar compounds , it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the activities of similar compounds, it’s possible that this compound could have a range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities .
特性
IUPAC Name |
1-(2-chlorophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBSTFOBVYTGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1154198-40-9 |
Source


|
| Record name | 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2767861.png)



![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2767869.png)


![2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2767872.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2767874.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2767875.png)
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2767876.png)
![4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2767877.png)

![N-tert-butyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2767883.png)